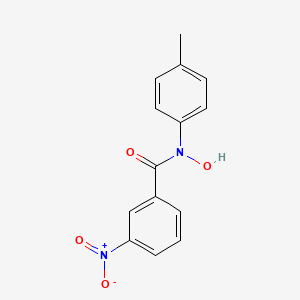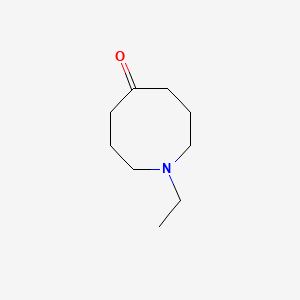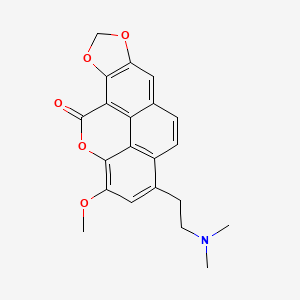![molecular formula C15H11ClN4O B14674606 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide CAS No. 33097-72-2](/img/structure/B14674606.png)
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a cyano group attached to an acetamide backbone. Its molecular formula is C15H11ClN4O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with cyanoacetic acid and aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit oxidative phosphorylation by uncoupling the electron transport chain, thereby affecting cellular energy production.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(3-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
- 2-[2-(4-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
- 2-[2-(3-Bromophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide
Uniqueness
2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a cyano group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
33097-72-2 |
|---|---|
Fórmula molecular |
C15H11ClN4O |
Peso molecular |
298.73 g/mol |
Nombre IUPAC |
2-anilino-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C15H11ClN4O/c16-11-5-4-8-13(9-11)19-20-14(10-17)15(21)18-12-6-2-1-3-7-12/h1-9,19H,(H,18,21) |
Clave InChI |
JYSGJLYAKXRPBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC(=CC=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



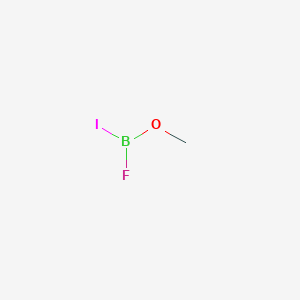

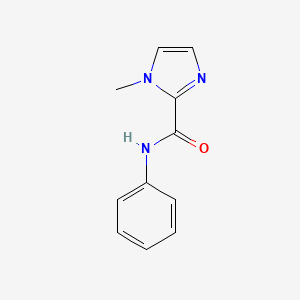
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
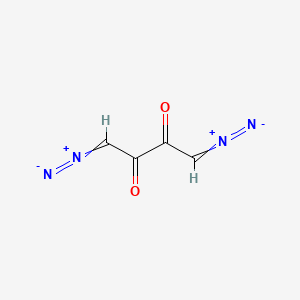
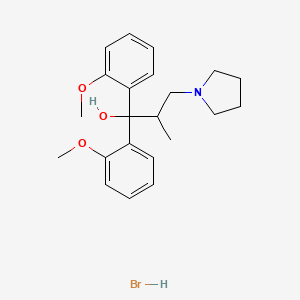
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
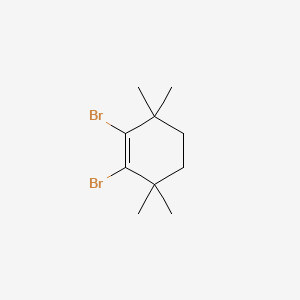

![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
